(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine
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Overview
Description
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its ethyl and dimethyl substitutions on the pyrazole ring, along with a methylamine group attached to the fourth carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:
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Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, with ethyl hydrazine. This reaction is usually carried out under reflux conditions in the presence of a solvent like ethanol or methanol.
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Alkylation: : The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting the pyrazole with an alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
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Amination: : Finally, the introduction of the methylamine group is achieved through a nucleophilic substitution reaction. The ethylated pyrazole is reacted with methylamine under controlled conditions, often in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine can undergo oxidation reactions, typically forming corresponding N-oxides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can convert the compound into its corresponding hydrazine derivatives. Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles. This is often facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, conducted at room temperature or slightly elevated temperatures.
Reduction: LiAlH₄, typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: NaH, KOtBu, reactions usually performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on their specific modifications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its reactivity and stability make it suitable for various applications, including as an intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The exact molecular targets and pathways involved vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
- (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propylamine
- (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butylamine
Uniqueness
Compared to its analogs, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamine group provides a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
(1-ethyl-3,5-dimethylpyrazol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-11-7(3)8(5-9)6(2)10-11/h4-5,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTHMHICPSKVKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585889 |
Source
|
Record name | 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-14-6 |
Source
|
Record name | 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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